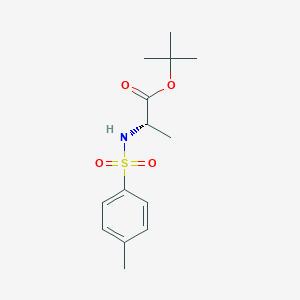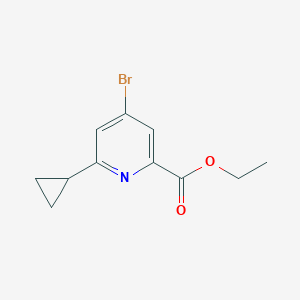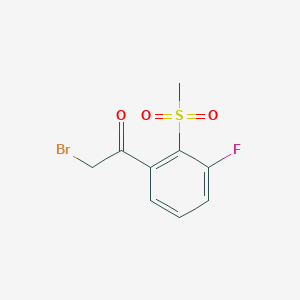
3-Fluoro-2-(methylsulphonyl)phenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-(methylsulphonyl)phenacyl bromide is a fluorinated organic compound with the molecular formula C9H8BrFO3S and a molecular weight of 295.13 g/mol . This compound is characterized by the presence of a fluorine atom, a methylsulphonyl group, and a phenacyl bromide moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(methylsulphonyl)phenacyl bromide typically involves the bromination of 3-fluoro-2-(methylsulphonyl)acetophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or under mild heating conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as copper or titanium dioxide can enhance the efficiency of the bromination process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-(methylsulphonyl)phenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulphonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents such as ethanol or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Applications De Recherche Scientifique
3-Fluoro-2-(methylsulphonyl)phenacyl bromide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-(methylsulphonyl)phenacyl bromide involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing the compound to react with various nucleophiles. The presence of the fluorine atom and the methylsulphonyl group can influence the reactivity and selectivity of the compound in different chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(3-fluorophenyl)ethanone
- 3-Fluoro-2-(methylthio)phenacyl bromide
- 3-Fluoro-2-(methylsulfonyl)benzyl bromide
Uniqueness
Compared to similar compounds, 3-Fluoro-2-(methylsulphonyl)phenacyl bromide is unique due to the presence of both the fluorine atom and the methylsulphonyl group. This combination imparts distinct reactivity and selectivity, making it a valuable intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C9H8BrFO3S |
|---|---|
Poids moléculaire |
295.13 g/mol |
Nom IUPAC |
2-bromo-1-(3-fluoro-2-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrFO3S/c1-15(13,14)9-6(8(12)5-10)3-2-4-7(9)11/h2-4H,5H2,1H3 |
Clé InChI |
LBIKXJCHXCZXPP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C=CC=C1F)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Chloromethyl)-3-(tetrahydrofuran-2-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12830604.png)
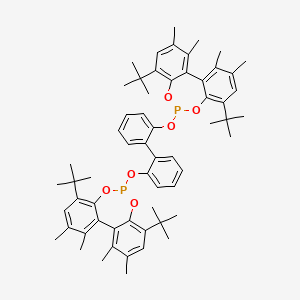
![(3A'S,4S,7a'S)-2,2,2',2'-tetramethyldihydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'(4'H)-one](/img/structure/B12830614.png)
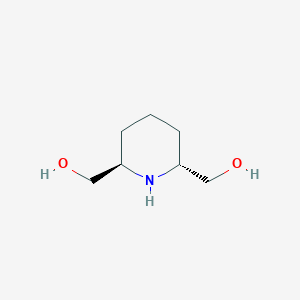
![dipotassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(tetradecanoyloxy)propoxy]phosphoryl] phosphate](/img/structure/B12830622.png)

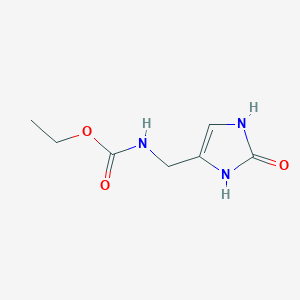
![3-(2-amino-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B12830633.png)
